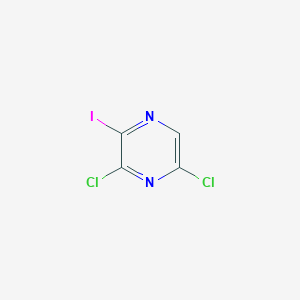

3,5-二氯-2-碘吡嗪

描述

3,5-Dichloro-2-iodopyrazine is a chemical compound with the molecular formula C4HCl2IN2 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 3,5-dichloro-2-iodopyrazine involves two stages . In the first stage, 2,6-Dichloropyrazine is added to a solution of TMPZnCl.LiCl in THF at 25°C, and the reaction mixture is stirred for 30 minutes . In the second stage, iodine dissolved in dry THF is added to the mixture, which is then stirred for another 0.5 hours . The reaction mixture is quenched with a saturated aqueous Na2S2O3 solution and a saturated aqueous NH4Cl solution, extracted with diethyl ether, and dried over anhydrous Na2SO4 . After filtration, the solvent is evaporated in vacuo .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-iodopyrazine is represented by the linear formula C4HCl2IN2 .Physical and Chemical Properties Analysis

3,5-Dichloro-2-iodopyrazine is a solid substance . It has a molecular weight of 274.88 .科学研究应用

合成新双吡唑和聚合物:Murakami和Yamamoto(1999年)探讨了新的3,3′-二氯-5,5′-双吡唑和聚(双吡唑-5,5′-二基)的合成,突出了3,5-二氯吡唑在创造新化合物和聚合物方面的潜力(Murakami & Yamamoto, 1999)。

二氯吡啶的官能化:Marzi,Bigi和Schlosser(2001年)讨论了二氯吡啶的选择性官能化,包括3,5-二氯-2-碘吡嗪,这对于合成各种化学上重要的化合物是必不可少的(Marzi, Bigi, & Schlosser, 2001)。

催化氨基羰基化反应:Takács等人(2007年)研究了钯催化的碘吡嗪的氨基羰基化反应,包括3-碘吡嗪,展示了其在合成生物重要化合物中的实用性(Takács, Jakab, Petz, & Kollár, 2007)。

配位聚合物合成:Näther,Wriedt和Jess(2003年)探讨了使用2-碘吡嗪合成新的铜(I)碘化物配位聚合物,这在配位化学领域具有重要意义(Näther, Wriedt, & Jess, 2003)。

卤苯胺的肾毒性效应:Hong等人(2000年)研究了3,5-二卤苯胺等化合物的肾毒性效应,提供了有关这类化合物的生物学和毒理学效应的见解(Hong, Anestis, Henderson, & Rankin, 2000)。

三卤吡啶的脱质子化研究:Bobbio和Schlosser(2001年)使用3,5-二氯-2-氟吡啶进行了脱质子化研究,这对于理解这类化合物在有机合成中的反应性和潜在应用至关重要(Bobbio & Schlosser, 2001)。

基于吡唑的NHC配合物合成:Han,Lee和Huynh(2009年)合成了具有不同取代基的各种4-碘吡唑盐,展示了吡唑如3,5-二氯-2-碘吡嗪在形成具有催化活性的配合物方面的多功能性(Han, Lee, & Huynh, 2009)。

安全和危害

3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .

作用机制

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dichloro-2-iodopyrazine include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good bioavailability .

属性

IUPAC Name |

3,5-dichloro-2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEULAQIUCSOQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576994 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136866-30-3 | |

| Record name | 3,5-Dichloro-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)